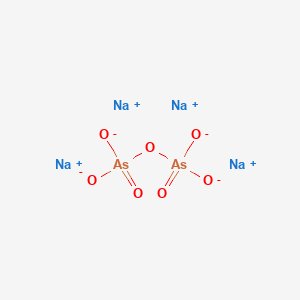
3-Ethylisoxazole-5-carboxylic acid
Descripción general
Descripción
3-Ethylisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.13 and is typically in solid form . The IUPAC name for this compound is 3-ethyl-5-isoxazolecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Ethylisoxazole-5-carboxylic acid consists of an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms, one of which is nitrogen and the other oxygen . The compound also contains an ethyl group and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethylisoxazole-5-carboxylic acid are not available, isoxazole derivatives are known to be involved in various chemical reactions. For instance, they can act as regulators of immune functions .Physical And Chemical Properties Analysis
3-Ethylisoxazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 141.13 . The InChI code for this compound is 1S/C6H7NO3/c1-2-4-3-5 (6 (8)9)10-7-4/h3H,2H2,1H3, (H,8,9) .Aplicaciones Científicas De Investigación
Immunomodulatory Agents : The ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, related to 3-Ethylisoxazole-5-carboxylic acid, has been studied for its unusual behavior during deamination, leading to compounds with potential as immunomodulatory agents (Ryng & Szostak, 2009).
Biomimetic Synthesis : Efforts towards the biomimetic synthesis of α-cyclopiazonic acid involve the synthesis of 5-substituted isoxazole-4-carboxylic esters, indicating the potential of these compounds in complex organic synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Synthesis of Heterocyclic Compounds : Isoxazoles, like 3-Ethylisoxazole-5-carboxylic acid, are crucial in synthesizing heterocyclic compounds used in drugs, herbicides, and agrochemicals. They are key intermediates in the synthesis of pharmacologically active compounds (Vitale & Scilimati, 2013).
Antituberculosis Activity : Certain isoxazole carboxylic esters demonstrate significant antituberculosis activity, highlighting their potential in developing new anti-TB drugs (Mao et al., 2010).
Rearrangement Studies : Isoxazole-3-carboxylic acid amidoximes, related to 3-Ethylisoxazole-5-carboxylic acid, show interesting chemical behavior, such as rearrangement to aminofurazans, indicating their importance in organic chemistry (Andrianov, Semenikhina, & Eremeev, 1991).
Peptide Synthesis : The reaction of carboxylates with 3-unsubstituted isoxazolium salts, which could include derivatives of 3-Ethylisoxazole-5-carboxylic acid, is useful in peptide synthesis (Woodward, Olofson, & Mayer, 1966).
Immunological Activities : Some derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid show different immunological activities, suggesting potential in developing immune-modulating drugs (Ryng et al., 1999).
Tautomerism Studies : Research on tautomerism in heteroaromatic compounds, including isoxazoles, contributes to understanding the chemical behavior of such compounds (Boulton & Katritzky, 1961).
Propiedades
IUPAC Name |
3-ethyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-5(6(8)9)10-7-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIWWYTGXQXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424448 | |
| Record name | 3-ethylisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylisoxazole-5-carboxylic acid | |
CAS RN |
14633-21-7 | |
| Record name | 3-ethylisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














